molecular formula C11H6F3NO3 B3262910 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid CAS No. 36303-10-3

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid

Cat. No.: B3262910
CAS No.: 36303-10-3
M. Wt: 257.16 g/mol
InChI Key: WIRWWNYJQQTWAH-UHFFFAOYSA-N
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Description

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with trifluoromethyl-substituted reagents. One common method includes the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives . Another method involves the use of nano zinc oxide as a catalyst under solvent-free conditions, which avoids the use of hazardous acids or bases .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that utilize similar catalytic processes. The use of ionic liquids and ultrasound at room temperature has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-hydroxy and 7-trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, molecular iodine for catalytic synthesis, and various nucleophiles for substitution reactions .

Major Products

Major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid stands out due to the presence of both the hydroxy and trifluoromethyl groups, which confer unique chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

4-oxo-7-(trifluoromethyl)-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-7(3-5)15-8(10(17)18)4-9(6)16/h1-4H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRWWNYJQQTWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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